molecular formula C19H18ClN5O2 B3410248 2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 896323-31-2

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B3410248
CAS No.: 896323-31-2
M. Wt: 383.8 g/mol
InChI Key: DPVSYIPBISTZNR-UHFFFAOYSA-N
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Description

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the purine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 3-chlorobenzyl chloride and a suitable catalyst.

    Alkylation and methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the double bonds or reduce the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups in place of the chlorine atom.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antiviral agents.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    2-[(3-chlorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione: Lacks the prop-2-enyl group.

    2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylimidazole-1,3-dione: Lacks the purine core.

Uniqueness

The uniqueness of 2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione lies in its combination of functional groups and structural features, which confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN5O2/c1-4-8-23-12(2)10-24-15-16(21-18(23)24)22(3)19(27)25(17(15)26)11-13-6-5-7-14(20)9-13/h4-7,9-10H,1,8,11H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVSYIPBISTZNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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